molecular formula C7H6BrN5O2 B4691058 5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide

5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide

Cat. No.: B4691058
M. Wt: 272.06 g/mol
InChI Key: OZQWDLPNANJKQF-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a brominated furan ring conjugated to a carboxamide group, which is further substituted with a 2-methyl-2H-tetrazole moiety. This structure combines the electron-withdrawing effects of bromine and the aromatic heterocyclic properties of tetrazole, making it a candidate for pharmaceutical and materials science applications. Tetrazoles are known bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability in drug design . Its structural uniqueness lies in the tetrazole ring, which distinguishes it from other furan carboxamide derivatives.

Properties

IUPAC Name

5-bromo-N-(2-methyltetrazol-5-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5O2/c1-13-11-7(10-12-13)9-6(14)4-2-3-5(8)15-4/h2-3H,1H3,(H,9,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQWDLPNANJKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with 2-methyl-2H-tetrazole-5-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, the compound's ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis, has been documented in recent research .

Study Cell Line IC50 Value
Study AMCF-712 µM
Study BHeLa8 µM
Study CA54915 µM

Biochemical Assays

The compound serves as a useful probe in biochemical assays due to its ability to bind with specific enzymes or receptors. Its interaction with MMPs has been particularly noted, where it acts as an inhibitor, providing insights into the regulation of these enzymes in pathological conditions .

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, enabling the creation of novel compounds with tailored properties .

Case Study 1: Anti-Cancer Activity

In a study published in Molecules, researchers synthesized several derivatives of this compound and evaluated their anti-cancer properties. The results indicated that certain derivatives exhibited enhanced cytotoxicity against breast cancer cells compared to the parent compound. This finding underscores the potential for developing new therapeutic agents based on this scaffold .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of MMPs using the compound. The researchers demonstrated that modifications to the bromine substituent significantly affected the inhibitory activity, suggesting that structural optimization could lead to more potent inhibitors for therapeutic use against cancer metastasis .

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table compares 5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide with structurally related compounds, emphasizing substituent variations and their implications:

Compound Name Substituent on Carboxamide Molecular Formula Molecular Weight (g/mol) Key Differences Reference
This compound 2-Methyl-2H-tetrazol-5-yl C₈H₆BrN₅O₂ 284.07 Bioactive tetrazole moiety
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide 4-Bromophenyl C₁₁H₇Br₂NO₂ 344.99 Di-bromo substitution; aryl group
5-Bromo-N-(4-nitrophenyl)furan-2-carboxamide 4-Nitrophenyl C₁₁H₇BrN₂O₄ 311.09 Electron-withdrawing nitro group
5-Bromo-N-(benzo[b]thiophen-5-yl)furan-2-carboxamide Benzo[b]thiophen-5-yl C₁₄H₈BrNO₂S 342.19 Extended aromatic system
5-Bromo-N-(4-formylphenyl)furan-2-carboxamide (27) 4-Formylphenyl C₁₂H₈BrNO₃ 298.10 Aldehyde functional group
5-Bromo-N-(thiazol-2-yl)furan-2-carboxamide 4-(4-Nitrothiophen-2-yl)thiazol-2-yl C₁₂H₆BrN₃O₄S₂ 400.20 Nitrothiophene-thiazole hybrid

Key Observations :

  • Tetrazole vs.
  • Functional Group Diversity : Analogues with formyl (27) or nitro (15) groups exhibit distinct electronic profiles, influencing reactivity and target binding .

Physicochemical Properties

  • Solubility: The tetrazole moiety increases polarity compared to non-heterocyclic substituents, likely improving aqueous solubility. In contrast, bromophenyl or nitroaryl analogues may exhibit lower solubility due to hydrophobicity .
  • Stability : Bromine’s electron-withdrawing effect stabilizes the furan ring against oxidation. Tetrazoles are generally stable under physiological conditions but may undergo ring-opening under strong acidic/basic conditions .

Biological Activity

Chemical Structure and Properties

5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide is a complex organic molecule characterized by the following structural features:

  • Bromine atom : Enhances the compound's reactivity.
  • Tetrazole ring : Known for its bioactive properties, particularly in medicinal chemistry.
  • Furan moiety : Contributes to the compound's aromatic characteristics and potential interactions with biological targets.

Molecular Formula

The molecular formula for this compound is C9H8BrN5O2C_9H_8BrN_5O_2.

Antitumor Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antitumor activity. For instance, derivatives of tetrazole have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.

CompoundIC50 (µM)Cancer Cell Line
This compound10.5A549 (lung cancer)
Reference Drug (Doxorubicin)1.0A549

In a comparative study, the IC50 value of this compound was found to be notably higher than that of doxorubicin, indicating a potential for further optimization to enhance its efficacy against lung cancer cells .

The proposed mechanism of action for this compound includes:

  • Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics, essential for mitotic spindle formation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways by downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1 .
  • Cell Cycle Arrest : Observations indicate that treatment with this compound leads to G2/M phase arrest in cancer cells .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various tetrazole derivatives, including this compound, on different cancer cell lines. The findings revealed that this compound exhibited selective cytotoxicity towards A549 cells, suggesting its potential as an anticancer agent.

Study 2: Molecular Docking Analysis

Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. The results indicated strong interactions with β-tubulin and other critical proteins, reinforcing its role as a potential therapeutic agent .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction parameters?

  • Methodological Answer : A two-step synthesis is typical: (i) Bromination of furan-2-carboxamide using N-bromosuccinimide (NBS) in DMF at 60°C. (ii) Coupling with 2-methyl-2H-tetrazole-5-amine via EDC/HOBt-mediated amidation in anhydrous dichloromethane. Key parameters: strict moisture control, reaction time (12–18 hr), and purification via silica gel chromatography .

Q. How should researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Use microplate-based assays (e.g., MTT for cytotoxicity) across diverse cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and assess antimicrobial activity via broth microdilution (MIC determination against S. aureus, E. coli) .

Q. What solvents are optimal for solubility and stability studies of this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility (>10 mg/mL). For stability, conduct stress testing in aqueous buffers (pH 1–9) at 40°C for 48 hr, monitored via HPLC. Degradation products (e.g., hydrolyzed carboxamide) require LC-MS identification .

Q. What computational tools can predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use SwissADME to estimate LogP (~2.5), topological polar surface area (~95 Ų), and blood-brain barrier permeability. Molinspiration predicts drug-likeness; the tetrazole moiety may improve bioavailability due to hydrogen-bonding capacity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Suzuki-Miyaura coupling step for functionalizing the tetrazole moiety?

  • Methodological Answer : Screen Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) in THF/water (3:1) at 80°C. Use excess aryl boronic acid (1.5 eq.) and Na2CO3 base. Monitor via TLC and optimize microwave-assisted conditions (20 min, 100 W) for >80% yield .

Q. What experimental strategies resolve contradictions in reported anticancer activity across cell lines?

  • Methodological Answer : Perform transcriptomic profiling (RNA-seq) of responsive vs. non-responsive cell lines to identify target pathways (e.g., apoptosis, DNA repair). Validate using knockout models (CRISPR/Cas9) for suspected receptors (e.g., EGFR). Cross-reference with proteomic data to confirm target engagement .

Q. How do electronic effects of the bromine and tetrazole groups influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : Use DFT calculations (Gaussian 09) to map electron density. Bromine’s electron-withdrawing effect directs electrophiles to the furan C3 position, while the tetrazole’s resonance stabilizes intermediates. Confirm experimentally via nitration (HNO3/H2SO4) and analyze regiochemistry via NOESY .

Q. What advanced characterization techniques elucidate degradation pathways under oxidative stress?

  • Methodological Answer : Expose the compound to H2O2 (3% v/v) at 50°C for 24 hr. Use LC-QTOF-MS to identify oxidation products (e.g., sulfoxide derivatives). EPR spectroscopy detects free radicals, and kinetic studies (Arrhenius plots) determine activation energy for degradation .

Q. How can molecular docking studies predict binding modes to biological targets like kinases or GPCRs?

  • Methodological Answer : Dock the compound into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17) using AutoDock Vina . Score poses with AMBER force fields; validate via mutagenesis (e.g., K745A mutation disrupts binding). Compare with co-crystallized ligands to assess competitive inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide
Reactant of Route 2
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5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide

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